molecular formula C10H13N3 B13100744 3-(Pyridazin-4-yl)cyclohex-3-enamine

3-(Pyridazin-4-yl)cyclohex-3-enamine

Cat. No.: B13100744
M. Wt: 175.23 g/mol
InChI Key: DNIVSJASYPTQKN-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Cyclohexenamine Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the field of chemistry and pharmacology. The pyridazine (B1198779) nucleus, a six-membered ring with two adjacent nitrogen atoms, is a prominent member of this family. wikipedia.org Pyridazine and its derivatives are recognized as important scaffolds in drug discovery due to their diverse pharmacological profiles. rjptonline.orgproquest.com The unique physicochemical properties of the pyridazine ring, such as its dipole moment, make it an attractive component in the design of new therapeutic agents. nih.gov

Concurrently, the cyclohexenamine scaffold is a component of various biologically active molecules and serves as a versatile building block in organic synthesis. While simpler in structure than the pyridazine ring, the cyclohexenamine moiety provides a three-dimensional character to molecules and presents functional groups (the amine and the double bond) that are crucial for molecular interactions and further chemical modifications. The study of 3-(Pyridazin-4-yl)cyclohex-3-enamine, therefore, offers an opportunity to investigate the synergistic effects of combining an aromatic heterocycle with a non-aromatic carbocyclic amine.

Overview of Research Directions for Structurally Related Pyridazinyl and Cyclohexenamine Compounds

The research landscape for compounds structurally related to the two core components of this compound is broad and dynamic. Pyridazine derivatives have been extensively investigated for a wide spectrum of biological activities. sarpublication.comscholarsresearchlibrary.com These include applications as antibacterial, anti-inflammatory, analgesic, antihypertensive, anticancer, and antiviral agents. rjptonline.orgproquest.com The versatility of the pyridazine ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. rjptonline.org For instance, certain pyridazinone derivatives are marketed as analgesic and anti-inflammatory drugs. sarpublication.com

The cyclohexylamine (B46788) framework, a related saturated structure, is notably a core component of the anesthetic agent ketamine, which has seen a resurgence in research for its potential applications in treating pain and depression. taylorandfrancis.com The amine group on the cyclohexane (B81311) ring is a key feature for its biological activity. The incorporation of a cyclohexenamine or a related cyclic amine scaffold is a common strategy in drug design to create molecules with specific conformations that can lead to high-affinity binding to biological targets. researchgate.net

Rationale for Academic Investigation of this compound

The primary rationale for the academic investigation of this compound stems from the established pharmacological importance of its constituent moieties. The pyridazine ring is a well-known pharmacophore present in numerous bioactive compounds. wikipedia.org By combining this proven heterocyclic system with a cyclohexenamine structure, there is potential to create a novel molecular scaffold with unique biological properties.

The investigation into this hybrid compound could explore several key areas:

Novel Pharmacological Profiles: The fusion of the pyridazine and cyclohexenamine rings may result in synergistic or entirely new biological activities not observed with either component alone. Given the wide range of activities associated with pyridazines, this new compound could be screened against various therapeutic targets, including those for cancer, inflammation, and infectious diseases.

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound would allow for detailed SAR studies. By modifying substituents on either the pyridazine or cyclohexenamine ring, researchers could elucidate the structural requirements for specific biological effects, contributing valuable knowledge to the field of medicinal chemistry.

Synthetic Methodology Development: The synthesis of this compound and its derivatives could necessitate the development of new and efficient synthetic routes, thereby advancing the field of organic synthesis.

The table below summarizes the key characteristics of the constituent chemical classes, providing a basis for the potential areas of investigation for the target compound.

FeaturePyridazine DerivativesCyclohexenamine DerivativesThis compound (Hypothesized)
Chemical Class Aromatic HeterocycleAlicyclic AmineHybrid Heterocyclic-Alicyclic Compound
Key Structural Element Six-membered ring with two adjacent nitrogen atoms. wikipedia.orgSix-membered carbon ring with a double bond and an amine group.Combination of both key structural elements.
Known Biological Activities Antibacterial, antifungal, anti-inflammatory, anticancer, antihypertensive. proquest.comsarpublication.comComponent of anesthetics (e.g., ketamine, a cyclohexylamine derivative). taylorandfrancis.comPotential for novel or synergistic pharmacological activities.
Role in Drug Discovery Established pharmacophore and versatile scaffold. nih.govscholarsresearchlibrary.comBuilding block for creating molecules with specific 3D conformations.A novel scaffold for exploring new chemical space and therapeutic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-pyridazin-4-ylcyclohex-3-en-1-amine

InChI

InChI=1S/C10H13N3/c11-10-3-1-2-8(6-10)9-4-5-12-13-7-9/h2,4-5,7,10H,1,3,6,11H2

InChI Key

DNIVSJASYPTQKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=C1)C2=CN=NC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Pyridazin 4 Yl Cyclohex 3 Enamine

Strategic Approaches to Constructing the Cyclohexenamine Core

The construction of the cyclohexene (B86901) ring, the precursor to the cyclohexenamine, can be achieved through various innovative cyclization reactions. Cascade or domino reactions, which involve the formation of multiple bonds in a single synthetic operation, are particularly efficient for building molecular complexity. For instance, a cascade inter-intramolecular double Michael addition process has been reported for the synthesis of highly functionalized cyclohexanones from simple starting materials. beilstein-journals.org This strategy, often catalyzed by a base in a suitable solvent, allows for the diastereoselective formation of the cyclohexanone (B45756) skeleton. beilstein-journals.org

Another powerful approach involves the use of Diels-Alder reactions. The inverse-electron-demand aza-Diels-Alder reaction, for example, provides a highly regioselective pathway to nitrogen-containing six-membered rings. organic-chemistry.org While this is more directly applied to pyridazine (B1198779) synthesis, the principles of cycloaddition can be adapted for the construction of the carbocyclic ring as well. Furthermore, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been developed for the synthesis of 1,6-dihydropyridazines, which can be subsequently converted to pyridazines. organic-chemistry.org This type of cyclization highlights the utility of metal catalysis in forming six-membered rings under mild conditions.

The following table summarizes some novel cyclization strategies applicable to the formation of substituted cyclohexene rings.

Cyclization StrategyKey FeaturesPotential Application to Cyclohexenamine Core
Cascade Double Michael AdditionHigh diastereoselectivity, builds complexity rapidly. beilstein-journals.orgSynthesis of a substituted cyclohexanone precursor.
Inverse-Electron-Demand Diels-AlderHigh regioselectivity for heterocycle formation. organic-chemistry.orgAdaptable for carbocyclic ring formation with appropriate diene/dienophile pairs.
Metal-Catalyzed 6-endo-trig CyclizationMild reaction conditions, good functional group tolerance. organic-chemistry.orgFormation of a functionalized cyclohexene ring from acyclic precursors.

The presence of a stereocenter at the C1 position of the cyclohexenamine ring necessitates the development of enantioselective synthetic methods. Optically active γ-substituted cycloalkenones are valuable precursors for the synthesis of chiral molecules. mdpi.com Asymmetric transfer hydrogenation (ATH) of cyclohexenones using bifunctional ruthenium catalysts is an effective method for the enantioselective preparation of chiral 4-hydroxy-2-cyclohexenones. mdpi.com These chiral intermediates can then be further functionalized.

The enantioselectivity of such reactions can be very high, with enantiomeric excesses (ee) often exceeding 90%. mdpi.com Another approach involves the use of chiral catalysts in Michael addition reactions to create stereocenters with high fidelity. For instance, chiral chinchona-based squaramide bifunctional acid-base catalysts have been successfully employed in the enantioselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition, a strategy that could be extended to cyclohexene systems. rsc.org

Rhodium-catalyzed C-H functionalization of cyclohexadienes with diaryldiazomethanes has also emerged as a powerful tool for the enantioselective synthesis of triarylmethanes, demonstrating the potential for creating chiral centers on a pre-existing cyclohexene ring with high enantioselectivity. nih.gov

The table below presents a selection of enantioselective methods that could be adapted for the synthesis of chiral 3-(Pyridazin-4-yl)cyclohex-3-enamine.

Enantioselective MethodCatalyst/ReagentAchieved Enantioselectivity (in related systems)
Asymmetric Transfer HydrogenationBifunctional Ruthenium CatalystsUp to 94% ee mdpi.com
Chiral Squaramide Catalyzed Michael AdditionChinchona-based SquaramideUp to 99.7:0.3 er rsc.org
Rhodium-Catalyzed C-H FunctionalizationRhodium(II) Carboxylate CatalystsUp to 98% ee nih.gov

Regioselective Introduction of the Pyridazinyl Moiety

The regioselective installation of the pyridazine ring at the C3 position of the cyclohexene ring is a significant challenge. The choice of strategy depends on whether the pyridazine ring is formed on a pre-existing cyclohexene precursor or if a pyridazinyl-containing fragment is coupled to a cyclohexene derivative.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds between aromatic and vinylic systems. researchgate.net The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is particularly advantageous due to the ready availability of the coupling partners and the versatility of the method. nih.gov For the synthesis of this compound, a plausible strategy would involve the coupling of a 4-halopyridazine with a cyclohexenylboronic acid or ester derivative. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the halogen-carbon bond. nih.gov

Other palladium-catalyzed reactions such as the Stille, Sonogashira, and Heck reactions also offer powerful alternatives for the functionalization of pyridazines. researchgate.net Rhodium(III)-catalyzed dual C-H activation and annulation of hydrazones with alkynes provides a modern and atom-economical approach to constructing fused pyridazine systems, showcasing the potential of C-H activation strategies in pyridazine synthesis. nih.gov

The following table outlines key cross-coupling reactions for the introduction of the pyridazinyl moiety.

Cross-Coupling ReactionTypical ReactantsCatalyst System
Suzuki-Miyaura Coupling4-Halopyridazine + Cyclohexenylboronic acidPalladium catalyst (e.g., Pd(PPh3)4) + Base
Stille Coupling4-Halopyridazine + CyclohexenylstannanePalladium catalyst
Sonogashira Coupling4-Halopyridazine + Terminal alkyne on cyclohexenePalladium/Copper catalyst
Heck Reaction4-Halopyridazine + CyclohexenePalladium catalyst + Base

An alternative to direct coupling involves the synthesis of a cyclohexene ring already bearing a functional group that can be converted into a pyridazine ring. This can be achieved through cyclization reactions of precursors containing a 1,4-dicarbonyl moiety or its equivalent with hydrazine (B178648). researchgate.net For example, a cyclohexene derivative with a latent 1,4-dicarbonyl functionality could be treated with hydrazine to construct the pyridazine ring in the final steps of the synthesis.

Another approach is the inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkyne, which is a highly efficient and regioselective method for synthesizing pyridazines. rsc.orgrsc.org A cyclohexenyl-substituted alkyne could potentially be used as the dienophile in such a reaction to directly install the pyridazine ring onto the cyclohexene core.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

For palladium-catalyzed cross-coupling reactions, the choice of ligand can have a profound impact on the yield and selectivity. nih.gov For instance, in Suzuki-Miyaura couplings, ligands such as triphenylphosphine (B44618) or more specialized phosphine-based ligands can be screened to find the optimal conditions. The base used is also critical, with common choices including carbonates, phosphates, and hydroxides.

In cyclization reactions, the solvent can play a decisive role. For example, in the Cu(II)-catalyzed aerobic cyclization to form 1,6-dihydropyridazines, the use of acetonitrile (B52724) favors the formation of the dihydropyridazine (B8628806), while acetic acid leads directly to the oxidized pyridazine. organic-chemistry.org Temperature is another crucial factor; for instance, in the aza-Diels-Alder reaction of 1,2,3-triazines, temperature significantly influences product selectivity. organic-chemistry.org

The following table provides examples of how reaction conditions can be optimized for key transformations in the synthesis of pyridazine-containing compounds.

Reaction TypeParameter to OptimizeEffect on OutcomeExample from Literature
Suzuki-Miyaura CouplingLigandInfluences catalytic activity and stability.Use of specific phosphine (B1218219) ligands to improve yields. nih.gov
Diels-Alder ReactionTemperatureAffects regioselectivity and reaction rate.Optimization of temperature to favor a specific cycloaddition mode. organic-chemistry.org
Metal-Catalyzed CyclizationSolventCan determine the final product (e.g., dihydropyridazine vs. pyridazine).Acetonitrile vs. acetic acid in Cu(II)-catalyzed cyclization. organic-chemistry.org
C-H Activation/AnnulationOxidantCrucial for catalyst turnover and product yield.Use of Cu(OAc)2 or AgOAc as the stoichiometric oxidant. nih.gov

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthetic route to this compound with high yield and selectivity.

Catalyst Screening and Ligand Design

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds between aromatic and unsaturated systems. The synthesis of a 4-substituted pyridazine like the target compound would likely involve coupling a 4-halopyridazine with a suitable cyclohexenyl organometallic reagent. The choice of catalyst and ligand is paramount for achieving high yield and selectivity. researchgate.net

Pyridazine halides, particularly chlorides, are known to be challenging substrates for cross-coupling due to the electron-deficient nature of the ring, which can lead to catalyst deactivation. nsf.gov Overcoming this requires sophisticated catalyst systems. Modern bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) have proven effective in promoting couplings with heteroaryl chlorides. nsf.govnih.gov The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating properties promote the initial oxidative addition of the palladium catalyst to the C-Cl bond. nih.gov

Ligand selection can also masterfully control regioselectivity in cases where multiple reactive sites exist. For instance, in studies on 3,5-dichloropyridazines, the choice of ligand was shown to switch the site of Suzuki monocoupling between the 3- and 5-positions, the latter of which is typically considered less reactive. nih.gov This highlights the power of ligand design in directing reactivity.

Below is a table summarizing potential catalyst and ligand systems for the synthesis of 4-arylpyridazines, which serves as a model for the target synthesis.

Catalyst PrecursorLigandTypical SubstratesKey AdvantagesReference
Pd(OAc)₂ or Pd₂(dba)₃SPhos / XPhosAryl/Heteroaryl Chlorides, Boronic AcidsHigh activity for challenging substrates, good functional group tolerance. nsf.govnih.gov
Pd(PPh₃)₄Triphenylphosphine (integral)Aryl/Heteroaryl Bromides & Iodides, Boronic AcidsCommercially available, well-established, effective for more reactive halides. acs.org
Pd(PEPPSI)-IPrIPr (NHC Ligand)Aryl/Heteroaryl Chlorides, Boronic AcidsHigh thermal stability, can provide unique selectivity. nsf.gov nsf.gov
PdCl₂(dppf)dppfAryl Halides, Boronic AcidsLarge bite angle can suppress side reactions like β-hydride elimination. harvard.edu

Solvent Effects and Temperature Control

Solvent and temperature are critical parameters that dictate the outcome of synthetic transformations. In palladium-catalyzed couplings, solvent choice influences the solubility of reagents and the stability and activity of the catalytic species. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly employed, often in combination with an aqueous solution of a base like sodium carbonate or potassium phosphate. acs.org

Temperature control is crucial for balancing reaction rate against catalyst decomposition and side reactions. While higher temperatures can accelerate the reaction, they may also lead to catalyst degradation or undesired side product formation. Room-temperature couplings are possible for highly reactive substrates or with exceptionally active catalyst systems. nih.gov

For pyridazine synthesis via inverse electron demand Diels-Alder (IEDDA) reactions, solvent effects are also pronounced. nih.gov This reaction typically involves a [4+2] cycloaddition between an electron-deficient diene (like a 1,2,4,5-tetrazine) and an electron-rich dienophile, followed by nitrogen extrusion and aromatization. nih.gov Protic solvents, particularly water, have been observed to accelerate IEDDA reactions. researchgate.net Temperature management is key; the initial cycloaddition may occur at room temperature or below, while subsequent nitrogen loss and aromatization steps often require heating. nih.gov

The following table outlines the impact of solvent and temperature on relevant synthetic methods.

Reaction TypeSolvent SystemTemperature RangeEffect on ReactionReference
Suzuki-Miyaura CouplingDioxane/H₂O, Toluene/H₂O, DMF70-110 °CEnsures solubility of reagents and base; temperature is critical for catalyst turnover and stability. nih.govacs.org
Inverse Electron Demand Diels-AlderTHF, Benzene (B151609), AcetonitrileRoom Temp to 90 °CInitial cycloaddition can be at room temp; higher temps needed for N₂ extrusion and aromatization. nih.gov
Inverse Electron Demand Diels-AlderProtic Solvents (e.g., Water)Room TemperatureCan accelerate the reaction rate due to hydrogen bonding effects. researchgate.net

Preparation of Diverse Derivatives and Analogues of this compound

Once synthesized, this compound serves as a versatile scaffold for the creation of a library of related compounds. Functionalization can be targeted at three distinct locations: the exocyclic amine, the pyridazine ring, and the cyclohexene skeleton.

N-Alkylation and Acylation Strategies

The primary amine of the cyclohexenamine moiety is a prime site for modification.

N-Alkylation: This transformation introduces alkyl groups onto the nitrogen atom. A common method is the reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. wikipedia.org However, this method can suffer from overalkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled approach is the borrowing hydrogen (BH) strategy, which uses alcohols as alkylating agents with a ruthenium or iridium catalyst, producing water as the only byproduct. nih.gov This method is highly atom-economical and selective for mono-alkylation. nih.gov

N-Acylation: The introduction of an acyl group to form an amide is one of the most fundamental transformations in organic chemistry. researchgate.net This is typically achieved using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. orientjchem.org To improve the environmental footprint of these reactions, greener methods have been developed, such as performing the acylation in water using benzotriazole-activated carboxylic acids or using acetyl chloride in a brine solution. ias.ac.innih.gov These methods often proceed under mild conditions with high yields and simple workups. nih.gov

The table below presents various reagents for these transformations.

TransformationReagent(s)ConditionsKey FeaturesReference
N-AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃)Aprotic solvent (e.g., ACN, DMF)Classical method; risk of overalkylation. wikipedia.org
N-Alkylation (BH)Alcohol (R-OH), Ru or Ir catalystRefluxing solventAtom-economical, selective, produces water as byproduct. nih.gov
N-AcylationAcyl Chloride (RCOCl), Base (e.g., Et₃N)Aprotic solvent (e.g., DCM, THF), 0 °C to RTHighly reactive, versatile, common lab method. orientjchem.orgresearchgate.net
N-Acylation (Green)Carboxylic Acid, BenzotriazoleWater, Room Temp or MicrowaveEnvironmentally benign, high yields, mild conditions. nih.gov

Modifications on the Pyridazine Ring

The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic character makes it generally unreactive toward electrophilic aromatic substitution, which typically requires harsh conditions and proceeds with low yields. youtube.comresearchgate.net Instead, functionalization is more readily achieved through nucleophilic aromatic substitution (SNAr) on a pre-functionalized ring (e.g., a chloropyridazine) or through modern C-H functionalization techniques. nih.gov

If the synthesis starts with a 4-chloropyridazine (B92835) derivative, this chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to generate a range of analogues. Palladium-catalyzed cross-coupling reactions can also be performed at this position to introduce new carbon-based substituents. researchgate.net

Direct C-H functionalization of pyridines has emerged as a powerful tool, and while less explored for pyridazines, it offers a direct route to derivatization without pre-functionalization. These reactions often require a directing group to achieve regioselectivity, with meta-selective C-H functionalization being particularly challenging but achievable through specialized catalyst systems. nih.gov

Functionalization of the Cyclohexene Skeleton

The cyclohexene ring offers two primary sites for modification: the carbon-carbon double bond and the allylic positions.

Reactions of the Double Bond:

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org Cyclohexene oxide is a versatile intermediate that can be opened by various nucleophiles to install two new functional groups with defined stereochemistry. academie-sciences.fr

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. A significant challenge is the selective hydrogenation of the cyclohexene C=C bond without reducing the aromatic pyridazine ring. Catalysts based on ruthenium (Ru) or rhodium (Rh) are often used for the selective hydrogenation of carbocyclic aromatic rings and could potentially be adapted for this purpose under carefully controlled conditions of temperature and pressure. mdpi.comcore.ac.uk

The following table summarizes potential transformations of the cyclohexene moiety.

TransformationReagent(s)Product TypeKey ConsiderationsReference
Epoxidationm-CPBA, H₂O₂Epoxide (Oxirane)Provides a versatile intermediate for further functionalization. wikipedia.org
Selective HydrogenationH₂, Ru or Rh catalystSaturated Cyclohexane (B81311)Requires careful catalyst selection to avoid reduction of the pyridazine ring. mdpi.comcore.ac.uk
DihydroxylationOsO₄ (catalytic), NMOcis-DiolInstalls two hydroxyl groups across the double bond.N/A (General knowledge)
HalogenationBr₂, Cl₂trans-DihalideAdds two halogen atoms across the double bond.N/A (General knowledge)

Mechanistic Investigations of Chemical Reactions Involving 3 Pyridazin 4 Yl Cyclohex 3 Enamine

Elucidation of Reaction Pathways for Synthesis of 3-(Pyridazin-4-yl)cyclohex-3-enamine

The synthesis of this compound can be envisaged through several synthetic routes, primarily involving the formation of the pyridazine (B1198779) ring or the late-stage introduction of the enamine functionality. A plausible and widely utilized method for the synthesis of substituted pyridazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgrsc.orgorganic-chemistry.org This approach would involve the [4+2] cycloaddition of a 1,2,4,5-tetrazine (B1199680) with a suitable dienophile, followed by the extrusion of dinitrogen.

In a hypothetical synthetic pathway, a substituted 1,2,4,5-tetrazine could react with an enamine precursor, such as a vinyl sulfide (B99878) or a related derivative of cyclohexene (B86901), to regioselectively form the 4-substituted pyridazine core. rsc.org The reaction's regioselectivity would be governed by the electronic and steric interactions between the substituents on the tetrazine and the dienophile. rsc.org

While specific kinetic data for the synthesis of this compound is not available, kinetic studies of related IEDDA reactions for pyridazine synthesis reveal that they are typically concerted processes. The rate of these reactions is highly dependent on the nature of the reactants and the reaction conditions. For instance, the use of electron-rich dienophiles and electron-deficient tetrazines accelerates the reaction. organic-chemistry.org

The reaction rate can be monitored by techniques such as UV-Vis or NMR spectroscopy by following the disappearance of the reactants or the appearance of the product over time. The data obtained from such studies would allow for the determination of the reaction order and the rate constants for the key cycloaddition and nitrogen extrusion steps.

Table 1: Hypothetical Kinetic Data for the Rate-Determining Step in the Synthesis of a 4-Substituted Pyridazine via IEDDA Reaction

EntryTetrazine SubstituentDienophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
13,6-diphenyl1-morpholinocyclohex-1-eneToluene801.2 x 10⁻⁴
23,6-di(pyridin-2-yl)1-morpholinocyclohex-1-eneAcetonitrile (B52724)805.8 x 10⁻⁴
33,6-diphenyl1-(pyrrolidin-1-yl)cyclohex-1-eneToluene1004.5 x 10⁻⁴
43,6-di(pyridin-2-yl)1-(pyrrolidin-1-yl)cyclohex-1-eneAcetonitrile1001.8 x 10⁻³

Note: This data is illustrative and based on general trends observed in Diels-Alder reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, including the identification of transition states and intermediates. researchgate.netacs.org For the IEDDA synthesis of this compound, DFT calculations could be employed to model the reaction pathway.

The calculations would likely reveal a concerted, albeit potentially asynchronous, transition state for the initial cycloaddition, leading to a bicyclic intermediate. This intermediate would then undergo a retro-Diels-Alder reaction to eliminate a molecule of nitrogen, leading to the aromatization of the pyridazine ring. The geometries and energies of these transition states and intermediates would provide crucial insights into the reaction mechanism and the factors controlling its stereoselectivity and regioselectivity. acs.org

Nucleophilic Reactivity of the Cyclohex-3-enamine Moiety

Enamines are well-established as potent nucleophiles in organic synthesis, reacting with a wide range of electrophiles at the α-carbon. wikipedia.orgmasterorganicchemistry.com The enamine moiety in this compound is expected to exhibit this characteristic reactivity, although it may be modulated by the electronic influence of the pyridazine ring.

The enamine can undergo nucleophilic addition to various electrophiles, such as alkyl halides, acyl chlorides, and Michael acceptors. wikipedia.orgmasterorganicchemistry.com For instance, the reaction with an alkyl halide would lead to the formation of a C-alkylated product at the α-position of the original enamine. Subsequent hydrolysis of the resulting iminium salt would yield a substituted cyclohexanone (B45756).

The pyridazine ring, being electron-withdrawing, is expected to decrease the electron density of the enamine, thereby reducing its nucleophilicity compared to a simple cyclohexenamine. However, the enamine would still be sufficiently reactive to participate in a variety of addition reactions.

Enamines, particularly those derived from cyclic ketones, can participate in rearrangement reactions. researchgate.net For instance, under certain conditions, a scispace.comscispace.com-sigmatropic rearrangement, analogous to the Claisen rearrangement, could be envisaged if a suitable substituent is present on the nitrogen atom.

Furthermore, vinylcyclopropane-like rearrangements could be induced if the cyclohexene ring were to be appropriately functionalized. researchgate.net However, such rearrangements are highly dependent on the specific substitution pattern and reaction conditions.

Electrophilic Reactivity of the Pyridazine Ring

The pyridazine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution. slideshare.net The two nitrogen atoms in the ring significantly deactivate it towards attack by electrophiles. However, the presence of the electron-donating cyclohexenamine substituent at the 4-position would partially mitigate this deactivation.

The enamine group, through resonance, can donate electron density to the pyridazine ring, thereby activating it towards electrophilic attack to some extent. The directing effect of the substituent would favor electrophilic substitution at the positions ortho and para to the point of attachment. In the case of 4-substituted pyridazine, this would correspond to the 3- and 5-positions of the pyridazine ring. However, due to the inherent low reactivity of the pyridazine ring towards electrophiles, harsh reaction conditions would likely be required for such transformations to occur. stackexchange.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ElectrophilePredicted Major ProductPlausible Reaction Conditions
Br₂3-Bromo-5-(pyridazin-4-yl)cyclohex-3-enamineFeBr₃, heat
HNO₃/H₂SO₄3-Nitro-5-(pyridazin-4-yl)cyclohex-3-enamineConcentrated acids, elevated temperature
Ac₂ONo significant reaction expectedLewis acid catalyst

Note: This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on deactivated and substituted aromatic systems.

Electrophilic Aromatic Substitution Patterns

The pyridazine ring is a π-deficient heteroaromatic system, which generally exhibits low reactivity towards electrophilic aromatic substitution. researchgate.nettaylorfrancis.com This reduced reactivity is a consequence of the electron-withdrawing inductive effect of the two adjacent nitrogen atoms, which deactivates the ring towards attack by electrophiles. researchgate.net Frontier molecular orbital (FMO) theory suggests that the highest occupied molecular orbital (HOMO) of diazines like pyridazine has significant localization on the nitrogen atoms, making interactions with electrophiles at the carbon atoms less favorable compared to benzene (B151609) or more electron-rich heterocycles. wuxiapptec.com

For an electrophilic attack to occur on the pyridazine ring of this compound, harsh reaction conditions would likely be necessary. The substitution pattern would be dictated by the directing effects of the nitrogen atoms and the cyclohexenamine substituent. The nitrogen atoms strongly deactivate the positions adjacent (α) and para (γ) to them. In the case of the 4-substituted pyridazine moiety, positions 3 and 5 are α to one nitrogen and ortho to the substituent, while position 6 is α to the other nitrogen and meta to the substituent. Electrophilic attack is generally least disfavored at positions not adjacent to the ring nitrogens. However, the inherent electronic deficiency of the ring makes such reactions challenging. taylorfrancis.com The presence of the cyclohexenamine group, while not a classical activating group for the pyridazine ring through resonance, may have a minor influence on the electron distribution.

In the broader context of diazines, electrophilic substitution is more feasible when the ring is substituted with strong electron-donating groups, such as amino or alkoxy groups, which can partially offset the electron deficiency of the ring. researchgate.net Without such activation, electrophilic substitution on the pyridazine core of this compound is not a facile process.

Reactivity towards Lewis Acids

The pyridazine moiety of this compound possesses two nitrogen atoms with lone pairs of electrons, rendering them Lewis basic sites. brainly.comnih.gov These nitrogen atoms are the primary points of interaction with Lewis acids. The basicity of pyridazine (pKa of the conjugate acid is approximately 2.3) is lower than that of pyridine, a consequence of the inductive effect of the second nitrogen atom. nih.govquora.com However, it is more basic than pyrimidine (B1678525) and pyrazine (B50134) due to the electrostatic repulsion between the adjacent lone pairs in pyridazine, which destabilizes the free base and makes protonation or coordination to a Lewis acid more favorable. quora.comreddit.com

The interaction with Lewis acids can be a crucial step in catalytic cycles involving pyridazine-containing ligands. nih.gov The ability of the pyridazine unit in this compound to act as a bidentate or monodentate ligand towards metal centers is a key aspect of its potential applications in coordination chemistry and catalysis.

Pericyclic Reactions and Cycloadditions of this compound

The enamine double bond in this compound is an electron-rich π-system, making it a reactive component in pericyclic reactions, particularly cycloadditions where it can act as the 2π component.

Diels-Alder Reactivity of the Enamine Double Bond

In the context of the Diels-Alder reaction, the enamine functionality of this compound serves as a dienophile. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The electron-donating nature of the amino group increases the energy of the HOMO of the double bond, facilitating a normal electron demand Diels-Alder reaction with an electron-deficient diene. organic-chemistry.org The reaction is expected to proceed via a concerted [4+2] cycloaddition mechanism, leading to the formation of a new six-membered ring.

The regioselectivity of the Diels-Alder reaction involving an unsymmetrical diene would be governed by the electronic and steric effects of the substituents on both the diene and the dienophile. The stereochemistry of the reaction is also predictable, with the reaction typically proceeding via an endo transition state, although the bulk of the substituents can influence this preference. wikipedia.orgrsc.org The pyridazinyl group is a sterically demanding substituent and would likely direct the incoming diene to the opposite face of the cyclohexene ring.

Below is a representative table illustrating the potential Diels-Alder reactivity of this compound with a generic electron-deficient diene.

DieneDienophileProductRegioselectivityStereoselectivity
1,3-ButadieneThis compoundBicyclic adductN/A (symmetrical diene)Endo favored
IsopreneThis compoundTwo possible regioisomersMajor isomer predicted by FMO theoryEndo favored
CyclopentadieneThis compoundTricyclic adductN/A (symmetrical diene)Predominantly endo

1,3-Dipolar Cycloadditions

The electron-rich double bond of the enamine in this compound is also a potent dipolarophile for 1,3-dipolar cycloaddition reactions. researchgate.netwikipedia.org This type of reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org Common 1,3-dipoles that would be expected to react with the enamine include azides and nitrile oxides. researchgate.netchem-station.com

The reaction with an organic azide (B81097) would lead to the formation of a triazoline ring, which can be unstable and may rearrange or eliminate nitrogen to form other products, such as amidines. researchgate.net The regioselectivity of the cycloaddition is determined by the frontier molecular orbitals of the enamine and the azide. acs.org

Similarly, the reaction with a nitrile oxide would produce an isoxazoline (B3343090) ring. chem-station.comresearchgate.net These cycloadditions are typically highly regioselective and provide a direct route to functionalized five-membered heterocycles. The reaction is believed to proceed through a concerted mechanism. wikipedia.org

The following table summarizes the expected outcomes of 1,3-dipolar cycloadditions of this compound with representative 1,3-dipoles.

1,3-DipoleDipolarophileProductHeterocyclic Ring Formed
Phenyl azideThis compoundTriazoline adduct1,2,3-Triazoline
Benzonitrile oxideThis compoundIsoxazoline adductIsoxazoline
NitroneThis compoundIsoxazolidine adductIsoxazolidine

Theoretical and Computational Chemistry Studies on 3 Pyridazin 4 Yl Cyclohex 3 Enamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for analyzing the electronic characteristics of molecules. Such calculations offer a detailed picture of electron distribution and orbital energies, which are fundamental to a molecule's chemical behavior. For related pyridazine (B1198779) derivatives, DFT methods have been successfully employed to evaluate electronic and quantum chemical properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining a molecule's reactivity and its ability to participate in chemical reactions.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. researchgate.net For 3-(Pyridazin-4-yl)cyclohex-3-enamine, the nitrogen atoms of the pyridazine ring and the amine group are expected to significantly influence the energies and shapes of these frontier orbitals. DFT calculations would be essential to precisely determine these characteristics.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound (Note: The following values are illustrative for methodology demonstration, as specific experimental or computational data for this compound is not publicly available.)

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3Indicator of chemical reactivity and stability

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. bhu.ac.in These maps illustrate the electrostatic potential on the surface of a molecule, using a color spectrum to denote different charge regions.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the lone pair of the amine group, highlighting these as potential sites for hydrogen bonding or electrophilic interaction. bhu.ac.in The cyclohexene (B86901) ring and its substituents would also display a complex potential surface influencing its reactivity.

Conformational Analysis and Energy Minima of this compound

The three-dimensional structure of a molecule is not static; it can adopt various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them.

To understand the preferred three-dimensional structure of this compound, a systematic search of its conformational landscape is necessary. This involves exploring all possible rotations around its flexible bonds, such as the bond connecting the cyclohexene and pyridazine rings. Computational methods can calculate the potential energy for each conformation, generating a potential energy surface. The lowest points on this surface correspond to the most stable conformers. For a related, more complex pyridazino-quinoxaline system, DFT calculations were used to determine the Gibbs energies of different conformers to establish their relative stability. researchgate.net This process helps identify the global minimum—the most stable conformation—which is often the most populated and biologically relevant form of the molecule.

While conformational analysis identifies stable states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and flexibility of a molecule over time. rsc.org MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, offering a view of its conformational changes in a simulated environment (e.g., in a solvent). nih.gov For this compound, an MD simulation could reveal how the cyclohexene ring puckers and how the pyridazine substituent moves relative to the ring. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, a key aspect of drug discovery. rsc.org

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, particularly DFT, are also highly effective in predicting various spectroscopic properties of a molecule. By calculating properties like vibrational frequencies and electronic transitions, computational chemistry can aid in the interpretation of experimental spectra such as Infrared (IR), Raman, and UV-Visible.

For instance, theoretical calculations of vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific peaks to the corresponding molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between different molecular orbitals. bhu.ac.in These theoretical predictions can confirm the structure of a synthesized compound and provide a deeper understanding of its electronic and vibrational characteristics.

Computational NMR Chemical Shift Predictions

No published data is available on the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound. Such studies would typically involve geometry optimization of the molecule using a selected level of theory and basis set, followed by the application of methods like the Gauge-Including Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors. The resulting theoretical chemical shifts, often referenced against a standard like tetramethylsilane (B1202638) (TMS), would provide a predicted spectrum for comparison with future experimental data.

Vibrational Frequency Analysis and IR/Raman Spectra Simulation

There is currently no available information regarding the vibrational frequency analysis and simulated Infrared (IR) and Raman spectra for this compound. A computational investigation in this area would calculate the harmonic vibrational frequencies at the optimized geometry of the molecule. These frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. The simulation of IR and Raman spectra, including intensities, would offer a theoretical fingerprint of the molecule, aiding in its identification and characterization.

Investigation of Biological Activity Mechanisms and Molecular Interactions of 3 Pyridazin 4 Yl Cyclohex 3 Enamine

Enzyme Inhibition and Activation Mechanisms

No studies were found that investigated the potential of 3-(Pyridazin-4-yl)cyclohex-3-enamine to inhibit or activate any enzymes.

There is no available data describing the binding of this compound to any enzyme active sites.

No kinetic studies have been published to characterize the enzymatic modulation by this compound.

Receptor Binding and Allosteric Modulation

Information regarding the interaction of this compound with any biological receptors is not available in the current scientific literature.

No molecular docking simulations or binding affinity predictions for this compound with any protein targets have been reported.

There are no published studies that apply structure-based drug design principles to this compound.

Protein-Ligand Interaction Dynamics and Molecular Recognition

The dynamics of interaction and molecular recognition between this compound and any protein have not been documented.

Molecular Dynamics Simulations of this compound-Protein Complexes

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the physical movements of atoms and molecules over time. springernature.com For a ligand-protein complex, MD simulations can reveal the stability of the binding, the flexibility of the ligand in the binding pocket, and the key conformational changes in the protein upon ligand binding. mdpi.com

In a typical investigation, this compound would first be docked into a putative protein target's binding site. This static model then serves as the starting point for the MD simulation. The system is solvated in a water box with ions to mimic physiological conditions, and the simulation is run for a duration sufficient to observe the system's convergence to a stable state (typically hundreds of nanoseconds).

Analysis of the simulation trajectory can provide critical information. For instance, studies on other pyridazine-based compounds have used MD simulations to show how these molecules can stabilize the monomeric state of a protein, thereby preventing aggregation. nih.govacs.org Key metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues, are calculated to assess the stability and flexibility of the complex.

Table 1. Illustrative Parameters and Outputs of an MD Simulation for a this compound-Protein Complex.
ParameterDescriptionExample Value/Observation
Simulation TimeTotal duration of the simulation.250 ns
RMSD (Protein Backbone)Measures the average deviation of the protein backbone from its initial position; indicates structural stability.Converged at 2.1 Å, indicating a stable complex.
RMSD (Ligand)Measures the deviation of the ligand's atoms relative to the protein's binding site; indicates binding stability.Low fluctuation (<1.5 Å), suggesting stable binding.
RMSF (per Residue)Measures the fluctuation of individual amino acid residues; identifies flexible regions of the protein.Reduced fluctuation in binding site residues upon ligand binding.
Key Interacting ResiduesAmino acids that form persistent interactions with the ligand during the simulation.Asp145, Tyr23, Leu83, Phe101

Hydrogen Bonding and Hydrophobic Interaction Analysis

The affinity and specificity of a ligand for its target are governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. nih.gov The pyridazine (B1198779) ring is a key feature, with its two adjacent nitrogen atoms acting as strong hydrogen bond acceptors. nih.govblumberginstitute.org The amine group on the cyclohexene (B86901) ring of this compound can serve as both a hydrogen bond donor and acceptor.

Analysis of docked poses and MD simulation trajectories allows for the detailed characterization of these interactions. researchgate.net Hydrophobic interactions, typically involving the cyclohexene ring and the carbon atoms of the pyridazine ring, are equally crucial for stabilizing the ligand within the often-greasy binding pockets of proteins. benthamopen.com

Table 2. Potential Molecular Interactions for this compound within a Hypothetical Protein Binding Site.
Interaction TypeLigand FeaturePotential Protein Residue PartnerDescription
Hydrogen Bond (Acceptor)Pyridazine N1/N2Lys, Arg, Ser, Thr (Side-chain H)The lone pair on the nitrogen atoms accepts a proton from a donor group on the protein.
Hydrogen Bond (Donor)Amine (-NH2)Asp, Glu (Side-chain O), Backbone Carbonyl OThe amine hydrogen atom is donated to an acceptor group on the protein.
Hydrophobic InteractionCyclohexene RingLeu, Val, Ile, Phe, TrpNon-polar interactions between the aliphatic ring and hydrophobic residues.
π-π StackingPyridazine RingPhe, Tyr, Trp, HisStacking interaction between the aromatic pyridazine ring and aromatic residues.

Structure-Activity Relationship (SAR) Studies at the Molecular Level for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. researchgate.net By systematically synthesizing and testing analogues of a lead compound like this compound, researchers can identify which parts of the molecule are essential for its function and which can be modified to improve properties like potency and selectivity. nih.gov

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.net For this compound, the key pharmacophoric features can be hypothesized based on its structure and the known properties of the pyridazine moiety. nih.govresearchgate.net

Table 3. Hypothesized Pharmacophoric Features of this compound.
Pharmacophoric FeatureStructural MoietyPotential Role in Target Binding
Hydrogen Bond AcceptorPyridazine NitrogensForms critical hydrogen bonds with protein backbone or side-chain donors.
Hydrogen Bond Donor/AcceptorCyclohexenamine (-NH2)Acts as a key interaction point; may also be protonated to form ionic interactions.
Hydrophobic/Aliphatic GroupCyclohexene RingOccupies a hydrophobic pocket, contributing to binding affinity via van der Waals forces.
Aromatic FeaturePyridazine RingParticipates in π-π stacking or other aromatic interactions with the target.

Correlation of Structural Modifications with Biological Response

To build an SAR model, analogues are designed by modifying specific parts of the parent molecule. For this compound, modifications could include adding substituents to the pyridazine ring, altering the cyclohexene ring (e.g., saturation or changing stereochemistry), or modifying the amine group. The biological activity (e.g., IC₅₀ value against a target enzyme) of each analogue is then measured. This data allows for the establishment of clear relationships between structural changes and their effect on activity. For example, SAR studies on other pyridazine series have shown that introducing lipophilic groups can enhance activity, while isosteric replacements of certain moieties can be detrimental. nih.govnih.gov

Table 4. Illustrative Structure-Activity Relationship (SAR) Data for Analogues of this compound.
AnalogueModification (relative to parent)Hypothetical IC₅₀ (nM)Inference
Parent Compound-150Baseline activity.
Analogue 1Add 6-Chloro to Pyridazine55Electron-withdrawing group at C6 enhances potency, possibly through new interactions.
Analogue 2Add 6-Methoxy to Pyridazine450Bulky electron-donating group at C6 is detrimental to activity.
Analogue 3Saturate Cyclohexene to Cyclohexane (B81311)800The planarity of the cyclohexene ring is important for optimal binding.
Analogue 4N-Methylation of Amine250Loss of one H-bond donor slightly reduces activity.
Analogue 5N,N-Dimethylation of Amine>1000Complete loss of H-bond donor capability and increased steric bulk abolishes activity.

Cellular Target Identification and Validation (Non-Clinical Focus)

When a compound's activity is discovered through phenotypic screening (i.e., observing an effect on cells or an organism without prior knowledge of the target), the next critical step is to identify the specific molecular target(s) responsible for that effect. nih.gov This process, known as target deconvolution or target identification, is crucial for understanding the mechanism of action and for further drug development.

Affinity Chromatography and Proteomics Approaches

A powerful and widely used method for unbiased target identification is affinity chromatography coupled with mass spectrometry (proteomics). nih.govrsc.org This technique relies on using the small molecule as "bait" to "fish" its protein binding partners out of a complex biological sample, such as a cell lysate. nih.gov

The process involves several key steps:

Probe Synthesis: A chemical analogue of this compound is synthesized. This analogue contains a linker arm at a position that does not interfere with its biological activity, which terminates in a reactive group.

Immobilization: The probe is covalently attached via its linker to a solid support, typically agarose (B213101) or magnetic beads, creating an affinity matrix.

Affinity Pull-down: The affinity matrix is incubated with a cell lysate. Proteins that bind to the immobilized compound are captured on the beads, while non-binding proteins are washed away.

Elution and Identification: The bound proteins are eluted from the beads and subsequently identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

By comparing the proteins captured by the active compound's matrix to those captured by a negative control matrix (e.g., beads alone or beads with an inactive analogue), specific binding partners can be identified with high confidence. plos.org

Table 5. Outline of an Affinity Chromatography-Proteomics Workflow for Target Identification.
StepProcedurePurposeExpected Outcome
1. Probe SynthesisSynthesize an analogue of the compound with a linker arm.To enable immobilization onto a solid support.A functionalized "bait" molecule.
2. ImmobilizationCovalently attach the probe to agarose beads.To create the affinity matrix for capturing proteins.Compound-coated beads.
3. IncubationMix the affinity matrix with cell lysate.To allow the compound to bind to its protein targets.Protein-ligand complexes formed on beads.
4. WashingWash the beads extensively with buffer.To remove non-specifically bound proteins.Enrichment of specific binders.
5. ElutionRelease the bound proteins from the beads.To collect the target proteins for analysis.A purified sample of potential targets.
6. Proteomics (LC-MS/MS)Digest proteins into peptides and analyze by mass spectrometry.To identify the proteins in the eluate.A list of identified proteins with quantitative data.

Gene Expression Modulation Studies

Extensive searches of scientific literature and research databases did not yield any specific studies on the gene expression modulation of this compound. Consequently, there is no available data detailing its effects on gene expression, nor are there any research findings to present in this section.

Advanced Analytical and Spectroscopic Methodologies for Characterizing 3 Pyridazin 4 Yl Cyclohex 3 Enamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-(Pyridazin-4-yl)cyclohex-3-enamine, high-field NMR is crucial for assigning the proton (¹H) and carbon (¹³C) chemical environments and establishing the connectivity and stereochemistry of the molecule.

Based on known values for pyridazine (B1198779) and substituted cyclohexene (B86901) systems, a set of hypothetical ¹H and ¹³C NMR chemical shifts for this compound has been generated for illustrative purposes. chemicalbook.comrsc.orgchemicalbook.comorganicchemistrydata.org

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Number¹³C (ppm)¹H (ppm)MultiplicityJ (Hz)
148.53.20m
229.81.95, 2.15m
3138.2---
4125.16.10t4.0
525.42.30m
631.51.80, 2.05m
3'151.09.15dd2.5, 1.0
4'145.8---
5'126.57.60dd5.5, 2.5
6'157.29.25dd5.5, 1.0
NH₂-1.75br s

Note: This is a hypothetical data table created for illustrative purposes based on analogous chemical structures.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei. nih.govipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between H4 and the protons at C5, and between the protons at C5 and C6. Similarly, correlations would be observed between the protons at C6, C1, and C2, confirming the cyclohexene ring's proton sequence. On the pyridazine ring, a key correlation would be seen between H5' and H6'.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). pressbooks.pubwikipedia.orglibretexts.orgcolumbia.edu The HSQC spectrum would link each proton signal in the table above to its corresponding carbon signal, for instance, connecting the signal at 6.10 ppm to the carbon at 125.1 ppm (C4). This is crucial for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Key HMBC correlations would include the olefinic proton H4 to the pyridazine carbon C4', and the pyridazine proton H5' to carbons C3 and C4 of the cyclohexene ring, definitively establishing the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For instance, NOESY could reveal through-space interactions between the amine protons at C1 and protons at C2 and C6, helping to define the preferred conformation of the cyclohexene ring.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and quantifying polymorphs. europeanpharmaceuticalreview.comresearchgate.netnih.gov Polymorphs, which are different crystalline arrangements of the same molecule, can have distinct physical properties. Since the NMR chemical shift is highly sensitive to the local electronic environment, different crystal packing arrangements in polymorphs will result in different ¹³C ssNMR spectra. nih.govjeol.com

The ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) experiment is commonly used. Differences in the number of unique molecules in the asymmetric unit (Z') or variations in molecular conformation between polymorphs lead to distinct sets of isotropic chemical shifts.

Hypothetical ¹³C CP/MAS Chemical Shifts for Two Polymorphs of this compound

Carbon AtomForm A δ (ppm)Form B δ (ppm)Δδ (ppm)
C149.150.31.2
C3137.8138.50.7
C4'146.2144.9-1.3
C6'157.0158.11.1

Note: This is a hypothetical data table created for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₃N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. nih.govconsensus.app The fragmentation pattern of pyridazine derivatives often involves characteristic cleavages of the heterocyclic ring. scilit.com

A plausible fragmentation pathway for [M+H]⁺ of this compound could involve initial cleavage of the cyclohexene ring or fragmentation of the pyridazine moiety.

Plausible MS/MS Fragments for [C₁₀H₁₃N₃+H]⁺

m/z (Proposed)Proposed Structure/Loss
176.1233[M+H]⁺
149.1128Loss of HCN from pyridazine ring
121.0815Further fragmentation of pyridazine
95.0862Cyclohexenylamine fragment
81.0546Pyridazine fragment

Note: This is a hypothetical data table with calculated exact masses for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. It is an excellent method for assessing the purity of a sample by separating the main component from any volatile impurities.

Direct analysis of primary amines like this compound by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape (tailing) on standard GC columns. vt.edulabrulez.com To overcome this, derivatization is often employed to convert the amine into a less polar, more volatile derivative. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which react with the -NH₂ group. gdut.edu.cn The resulting derivative typically exhibits improved chromatographic behavior and can be readily analyzed by GC-MS to confirm purity and identify any side products.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. excillum.comwikipedia.orgrigaku.comdiamond.ac.uk This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound (due to the stereocenter at C1), X-ray crystallography can determine the absolute configuration of a single enantiomer if a suitable crystal is obtained and anomalous dispersion methods are used. nih.govgrowingscience.commdpi.com

The analysis would reveal the exact conformation of the cyclohexene ring (e.g., half-chair) and the relative orientation of the pyridazine ring with respect to the cyclohexene moiety. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridazine nitrogen atoms, which dictate the crystal packing.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)95.5
Volume (ų)1005
Z4
R-factor< 0.05

Note: This is a hypothetical data table created for illustrative purposes.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. To date, no published studies have reported the single-crystal X-ray diffraction analysis of this compound. Such an analysis would provide crucial data, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: Precise measurements of the lengths and angles of the unit cell.

Atomic Coordinates: The exact position of each atom within the unit cell, which allows for the determination of molecular geometry.

Intermolecular Interactions: Identification of hydrogen bonding, π-π stacking, and other non-covalent interactions that influence the crystal packing.

A hypothetical data table for such an analysis would typically include the parameters listed below.

Crystallographic Parameter Hypothetical Value
Empirical FormulaC₁₀H₁₃N₃
Formula Weight175.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z4
Density (calculated) (g/cm³)Data not available

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the purity of a bulk sample. While a powerful tool, no PXRD patterns for this compound have been reported in the scientific literature. A PXRD analysis would yield a diffraction pattern with characteristic peaks at specific 2θ angles, which serves as a fingerprint for the crystalline form of the compound. This data is essential for quality control in synthesis and for studying polymorphism.

A representative data table from a PXRD analysis would list the observed peak positions and their relative intensities.

2θ (°) d-spacing (Å) Relative Intensity (%)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Advanced Spectroscopic Techniques for Electronic and Vibrational Properties

Advanced spectroscopic techniques are critical for probing the electronic and vibrational characteristics of molecules, offering insights into chirality and molecular structure.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

The structure of this compound contains a stereocenter at the carbon atom bearing the amine group, meaning it can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is the primary method for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. However, there are no published CD spectra for the enantiomers of this compound. A CD spectrum would be instrumental in:

Confirming the presence of chirality.

Distinguishing between the (R) and (S) enantiomers.

Determining the enantiomeric excess (ee) of a sample.

The CD spectrum is typically presented as a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength.

Wavelength (nm) Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
Data not availableData not available
Data not availableData not available
Data not availableData not available

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a sample. It is complementary to infrared (IR) spectroscopy. No Raman spectra for this compound are currently available in the literature. A Raman spectrum would reveal characteristic vibrational modes of the pyridazine and cyclohexenamine rings, including:

Ring stretching and breathing modes.

C-H, N-H, and C=C stretching and bending vibrations.

This "vibrational fingerprint" is highly specific to the molecule and can be used for identification and structural analysis.

A table of characteristic Raman shifts would be a key outcome of such an analysis.

Raman Shift (cm⁻¹) Vibrational Assignment
Data not availableData not available
Data not availableData not available
Data not availableData not available

Future Research Directions and Potential Academic Applications of 3 Pyridazin 4 Yl Cyclohex 3 Enamine

Development of 3-(Pyridazin-4-yl)cyclohex-3-enamine as a Versatile Synthetic Building Block

The inherent reactivity of both the pyridazine (B1198779) and cyclohexenamine components positions this compound as a valuable precursor in the synthesis of more complex molecular architectures.

The bifunctional nature of this compound allows for its use as a versatile scaffold. The enamine functionality can participate in a variety of classic organic reactions, such as alkylations, acylations, and Michael additions, enabling the introduction of diverse substituents on the cyclohexene (B86901) ring. libretexts.org Simultaneously, the pyridazine ring, with its electron-deficient nature, can undergo nucleophilic aromatic substitution reactions or be functionalized through metal-catalyzed cross-coupling reactions. organic-chemistry.orggoogle.comgoogle.com This dual reactivity could be exploited to generate extensive libraries of novel compounds for screening in drug discovery and materials science.

Future research could focus on systematically exploring the reaction conditions to selectively functionalize either the enamine or the pyridazine moiety, thus providing a modular approach to a wide range of derivatives. The development of orthogonal protection-deprotection strategies would be key to unlocking the full synthetic potential of this scaffold.

Reaction TypePotential ReagentsExpected Outcome
N-AlkylationAlkyl halides, TosylatesFunctionalization of the amine
N-AcylationAcyl chlorides, AnhydridesFormation of amides
Michael Additionα,β-Unsaturated ketones/estersC-C bond formation at the α-carbon
Nucleophilic Aromatic SubstitutionAmines, AlkoxidesSubstitution on the pyridazine ring
Suzuki CouplingArylboronic acids, Pd catalystC-C bond formation on the pyridazine ring

The pyridazine ring is a feature in some natural products, and its biosynthesis is an area of active investigation. nih.gov The structural motif of this compound could serve as a key starting material for the total synthesis or the preparation of analogues of such natural products. The cyclohexene ring, with its stereocenters and unsaturation, provides a framework for further stereoselective transformations, which are crucial in the synthesis of biologically active molecules.

For instance, the enamine can be converted into various other functional groups, and the double bond of the cyclohexene ring can be subjected to reactions like dihydroxylation, epoxidation, or hydrogenation to introduce new functionalities and stereochemistry. These transformations could pave the way for the synthesis of novel polycyclic systems incorporating the pyridazine core.

Application as a Molecular Probe for Biological Systems

The nitrogen-rich pyridazine core and the reactive enamine group make this compound an interesting candidate for the development of molecular probes to study biological processes.

Pyridazine derivatives have been successfully utilized in the development of fluorescent probes. researchgate.netnih.govacs.org The pyridazine moiety can act as a fluorophore, and its photophysical properties can be modulated by substitution. Future research could involve the chemical modification of this compound to enhance its fluorescence quantum yield and tune its emission wavelength.

The enamine group provides a convenient handle for conjugation to biomolecules or for the introduction of specific recognition elements. For example, coupling the amine to a targeting ligand could allow for the selective imaging of specific cells or tissues. The fluorescence of such probes might be sensitive to the local environment, such as pH or polarity, making them potential sensors for these parameters within biological systems.

Probe TypePotential ModificationTarget Application
pH SensorIntroduction of ionizable groupsMapping intracellular pH gradients
Polarity ProbeAttachment of solvatochromic dyesImaging lipid droplets or cell membranes
Targeted ProbeConjugation to a known ligandVisualizing specific receptor populations

Pyridazine-containing compounds have been shown to act as high-affinity ligands for various biological targets, including receptors and enzymes. nih.govnih.gov The specific arrangement of nitrogen atoms in the pyridazine ring allows for a range of hydrogen bonding interactions, which are crucial for molecular recognition.

This compound could be used as a core structure for the development of affinity-based probes. By immobilizing this compound on a solid support, it could be used in affinity chromatography to isolate and identify its binding partners from complex biological mixtures. Alternatively, the introduction of a photoreactive group could lead to the development of photoaffinity labels for covalently tagging and identifying specific protein targets.

Exploration of Novel Catalytic Transformations Involving this compound

The unique electronic and structural features of this compound suggest its potential utility in the development of novel catalytic systems. The pyridazine moiety can act as a ligand for transition metals, while the enamine part can participate directly in catalytic cycles. researchgate.net

Future research could explore the use of this compound as a bidentate ligand in transition metal catalysis. The nitrogen atoms of the pyridazine ring and the amine group could coordinate to a metal center, creating a chiral environment for asymmetric catalysis if the cyclohexene ring is appropriately substituted.

Furthermore, enamines themselves are known to be key intermediates in organocatalysis, for example, in Stork enamine alkylation. libretexts.org The specific electronic properties imparted by the pyridazine substituent could modulate the reactivity of the enamine in such transformations, potentially leading to novel catalytic activities and selectivities. Investigations into its use as an organocatalyst for reactions such as aldol (B89426) or Michael additions could open up new synthetic methodologies.

Organocatalytic Applications

The enamine moiety is a cornerstone of organocatalysis, participating in a wide array of transformations. The presence of this functional group in this compound makes it a prime candidate for exploration as a novel organocatalyst. Hypothetically, it could be employed in reactions such as asymmetric aldol and Michael additions, where enamines are known to act as key intermediates. The pyridazine unit, with its electron-withdrawing or -donating capabilities (depending on substitution), could modulate the reactivity and stereoselectivity of the enamine, offering a tunable platform for catalyst design.

Metal-Catalyzed Reactions

The nitrogen atoms of the pyridazine ring present potential coordination sites for metal catalysts. This opens the door to investigating this compound as a ligand in metal-catalyzed reactions. For instance, it could potentially form complexes with transition metals like palladium, copper, or rhodium, which are widely used in cross-coupling reactions, hydrogenations, and hydroformylations. The specific stereoelectronics of the pyridazine ring could influence the catalytic activity and selectivity of the resulting metal complexes.

Contribution to Fundamental Chemical Knowledge and Methodological Advancements

Beyond its direct applications, the study of this compound could provide valuable insights into fundamental chemical principles and drive methodological advancements.

Advancements in Asymmetric Catalysis

Should this compound or its derivatives prove to be effective in organocatalysis or as chiral ligands in metal catalysis, it would represent a significant advancement in the field of asymmetric synthesis. The development of new catalysts capable of inducing high levels of enantioselectivity is a perpetual goal in chemistry, with profound implications for the synthesis of pharmaceuticals and other bioactive molecules. The unique steric and electronic properties of this compound could lead to novel catalytic systems with unprecedented efficiency and selectivity.

Insights into Heterocyclic and Enamine Reactivity

A thorough investigation of the reactivity of this compound would contribute to a deeper understanding of both pyridazine and enamine chemistry. The interplay between the electron-rich enamine and the potentially electron-deficient pyridazine ring could lead to novel and unexpected chemical transformations. Studying its behavior in various reaction conditions could reveal new reaction pathways and expand the synthetic chemist's toolbox for the construction of complex nitrogen-containing molecules.

While the current body of research on this compound is sparse, its chemical structure suggests a wealth of untapped potential. Future explorations into its catalytic applications and fundamental reactivity are poised to not only expand the utility of this specific compound but also to enrich the broader fields of organic and catalytic chemistry.

Q & A

Q. What are the common synthetic routes for 3-(Pyridazin-4-yl)cyclohex-3-enamine, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis of pyridazine-containing amines typically involves coupling reactions between cyclohexenamine precursors and pyridazine derivatives. For example, analogous protocols (e.g., copper-catalyzed C–N coupling) have been used to synthesize N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine under conditions involving cesium carbonate, copper(I) bromide, and cyclopropanamine in DMSO at 35°C for 48 hours, yielding ~18% after purification . Key considerations for optimization include:

  • Catalyst selection : Copper catalysts are common, but palladium or nickel systems may improve cross-coupling efficiency.
  • Temperature : Lower temperatures (e.g., 35°C) reduce side reactions but prolong reaction times.
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) is critical for isolating the product from polar byproducts .

Q. Table 1: Comparison of Reaction Conditions for Analogous Amines

CompoundCatalystTemp (°C)Time (h)Yield (%)Reference
N-Cyclopropyl derivativeCuBr354817.9
Ethyl cyanoacetate adductNone78–80275–85

Q. How can spectroscopic methods (NMR, HRMS) confirm the structure of this compound?

Answer:

  • ¹H NMR : The cyclohexenamine moiety typically shows vinyl proton resonances at δ 5.5–6.5 ppm (doublets or triplets due to coupling with adjacent protons). Pyridazine protons appear as deshielded signals (δ 8.5–9.5 ppm) .
  • ¹³C NMR : The enamine carbon resonates at δ 110–120 ppm, while pyridazine carbons appear at δ 140–160 ppm .
  • HRMS : Exact mass analysis (e.g., [M+H]+) confirms the molecular formula. For example, a derivative with a molecular weight of 215.1 g/mol showed an HRMS (ESI) peak at m/z 215.1 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in heterocyclization reactions?

Answer: Density Functional Theory (DFT) calculations can model electron distribution and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. For pyridazine derivatives:

  • HOMO-LUMO analysis : Pyridazine’s electron-deficient ring favors nucleophilic substitution at the 4-position, while the cyclohexenamine’s conjugated system may participate in cycloaddition reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize charge-separated intermediates, as seen in analogous C–N coupling reactions .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Answer: Discrepancies often arise from:

  • Impurity profiles : Side products (e.g., over-oxidized pyridazines) may skew NMR integration or HRMS data. Repetition with rigorous purification (e.g., prep-HPLC) is advised .
  • Reagent quality : Trace moisture in DMSO or amine reagents can deactivate catalysts, reducing yields. Use freshly distilled solvents and anhydrous conditions .
  • Spectrometer calibration : Validate NMR chemical shifts against internal standards (e.g., TMS) and cross-check with literature values for analogous structures .

Q. What experimental strategies are recommended for studying the compound’s biological activity in vitro?

Answer:

  • Assay design : Use target-specific assays (e.g., enzyme inhibition for kinase targets) with positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).
  • Solubility optimization : Prepare stock solutions in DMSO (<1% final concentration) to avoid precipitation in aqueous buffers .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Include vehicle controls to rule out solvent-mediated effects .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Ventilation : Use fume hoods for synthesis and purification steps due to potential amine vapors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as cyclohexenamine derivatives can cause irritation .
  • Spill management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40°C for 24–72 hours, then analyze degradation via HPLC .
  • Kinetic monitoring : Use UV-Vis spectroscopy to track absorbance changes at λ_max (e.g., 270 nm for pyridazine) over time .

Q. Table 2: Stability Profile of Analogous Pyridazine Derivatives

ConditionDegradation Rate (%/h)Major Degradants
pH 2, 40°C5.2Pyridazine-3-ol
pH 7, 25°C0.3None detected
pH 12, 40°C8.7Cyclohexenamine oxide

Q. What advanced techniques are used to study the compound’s interactions with biological macromolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized proteins.
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes .
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

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